molecular formula C27H28N4O3S B2743823 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 441290-96-6

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2743823
CAS RN: 441290-96-6
M. Wt: 488.61
InChI Key: OVDLLHNWXRVURH-UHFFFAOYSA-N
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Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide” is a complex organic compound. It is a derivative of benzimidazole, which is a significant class of compounds with diverse biological activity . Benzimidazole derivatives are found in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves several reactive intermediates. A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole . The compound also contains a sulfonylbenzamide group attached to the benzimidazole core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This is followed by the reaction of the obtained aldehyde with thiosemicarbazide .

Scientific Research Applications

Synthesis and Properties

Benzimidazole derivatives, including those with sulfonyl groups, have been extensively studied for their unique chemical properties and potential applications in various fields of science. For example, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have been described, indicating the potential of these compounds in developing selective class III agents for cardiac applications (Morgan et al., 1990). Additionally, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups highlight the antimicrobial potential of sulfone-containing compounds (Alsaedi et al., 2019).

Applications in Material Science

Novel diamines with sulfone, ether, and amide structures have been synthesized for the preparation of thermally stable polyimides, indicating applications in the development of new materials with enhanced properties (Mehdipour-Ataei et al., 2004). Such materials could have potential uses in high-performance applications where thermal stability is critical.

Antimicrobial Activities

Compounds containing benzimidazole and sulfonamide structures have been investigated for their antimicrobial activities. For instance, a series of novel sulfonamides containing specific scaffolds were synthesized and evaluated for activity against a variety of bacteria and fungi, showcasing the potential of these compounds in addressing antibiotic resistance (Krátký et al., 2012).

Catalytic and Kinetic Studies

Benzimidazole derivatives have also been explored for their roles in catalysis and kinetic studies. For example, (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes have been studied for their structural, mechanistic, and kinetic properties in polymerization reactions, indicating the utility of benzimidazole derivatives in catalysis and material synthesis (Attandoh et al., 2014).

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on their specific biological activity. They have been reported to exhibit antitubercular, anticancer, antiallergic, antioxidant, antihistaminic, and antimicrobial activities .

Future Directions

Benzimidazole derivatives have found numerous applications in organic synthesis and medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in drug development.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-31(16-18)35(33,34)23-13-9-21(10-14-23)27(32)28-22-11-7-20(8-12-22)26-29-24-5-3-4-6-25(24)30-26/h3-14,18-19H,15-17H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDLLHNWXRVURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

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